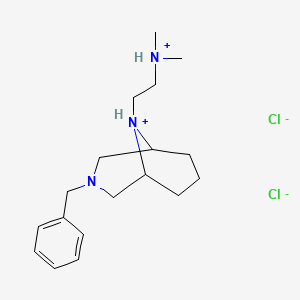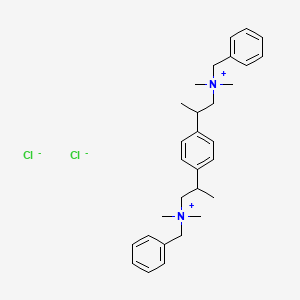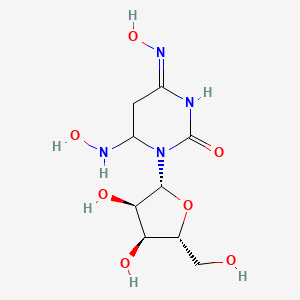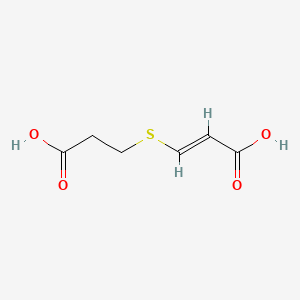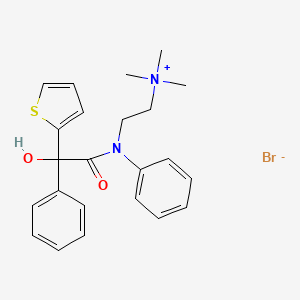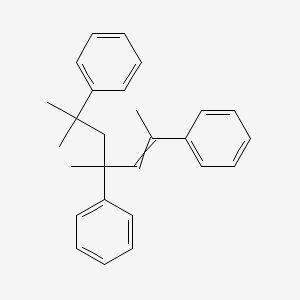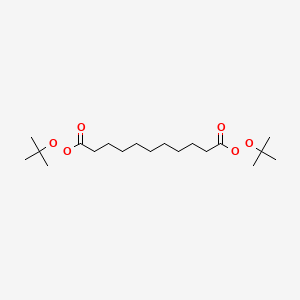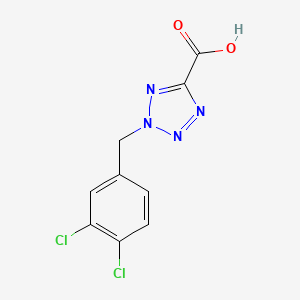
2-(3,4-Dichlorobenzyl)-2H-tetrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dichloro-benzyl)-2H-tetrazole-5-carboxylic acid is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichloro-benzyl)-2H-tetrazole-5-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dichlorobenzyl chloride.
Formation of Tetrazole Ring: The 3,4-dichlorobenzyl chloride is reacted with sodium azide to form the tetrazole ring. This reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Carboxylation: The resulting tetrazole derivative is then carboxylated using carbon dioxide under high pressure to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
2-(3,4-Dichloro-benzyl)-2H-tetrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Forms alcohol derivatives.
Substitution: Results in various substituted tetrazole derivatives.
科学的研究の応用
2-(3,4-Dichloro-benzyl)-2H-tetrazole-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for designing new drugs, particularly those targeting bacterial and fungal infections.
Agriculture: Employed in the synthesis of agrochemicals for pest control.
Materials Science: Utilized in the development of new materials with specific properties, such as corrosion resistance.
作用機序
The mechanism of action of 2-(3,4-Dichloro-benzyl)-2H-tetrazole-5-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: It can interfere with metabolic pathways in microorganisms, leading to their death or inhibition of growth.
類似化合物との比較
Similar Compounds
- 2-(3,4-Dichloro-benzyl)-2H-tetrazole
- 2-(3,4-Dichloro-benzyl)-2H-tetrazole-5-methyl
- 2-(3,4-Dichloro-benzyl)-2H-tetrazole-5-ethyl
Uniqueness
2-(3,4-Dichloro-benzyl)-2H-tetrazole-5-carboxylic acid is unique due to the presence of the carboxylic acid group, which enhances its solubility and reactivity compared to its analogs. This makes it more versatile for various applications in medicinal chemistry and materials science.
特性
分子式 |
C9H6Cl2N4O2 |
|---|---|
分子量 |
273.07 g/mol |
IUPAC名 |
2-[(3,4-dichlorophenyl)methyl]tetrazole-5-carboxylic acid |
InChI |
InChI=1S/C9H6Cl2N4O2/c10-6-2-1-5(3-7(6)11)4-15-13-8(9(16)17)12-14-15/h1-3H,4H2,(H,16,17) |
InChIキー |
IUZJVBHXZOYPOT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CN2N=C(N=N2)C(=O)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chlorophenyl)sulfanylacetic acid;3-[1-(hydroxymethylamino)cyclohexyl]oxypropan-1-ol](/img/structure/B13745260.png)

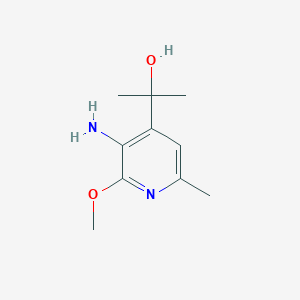
![5,5'-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid](/img/structure/B13745276.png)
